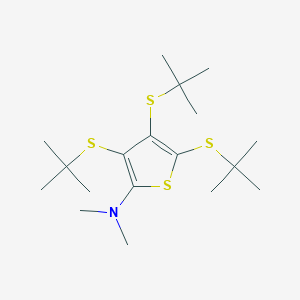![molecular formula C17H16N2O4 B14276695 Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate CAS No. 175293-79-5](/img/structure/B14276695.png)
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate is a complex organic compound that belongs to the class of isoindoles. Isoindoles are bicyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a carboxylate group, making it a versatile molecule in organic synthesis and research.
Vorbereitungsmethoden
The synthesis of tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable isoindole precursor, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to molecular targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate can be compared with other isoindole derivatives, such as:
Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: This compound contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
Tert-butyl 6-nitro-1H-indole-1-carboxylate: This compound has a similar structure but differs in the position of the nitro group and the presence of an indole ring instead of an isoindole ring.
Eigenschaften
CAS-Nummer |
175293-79-5 |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
tert-butyl 6-nitro-2H-benzo[e]isoindole-3-carboxylate |
InChI |
InChI=1S/C17H16N2O4/c1-17(2,3)23-16(20)15-12-8-7-11-10(13(12)9-18-15)5-4-6-14(11)19(21)22/h4-9,18H,1-3H3 |
InChI-Schlüssel |
QJULNRDQFRCIAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C2C=CC3=C(C2=CN1)C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


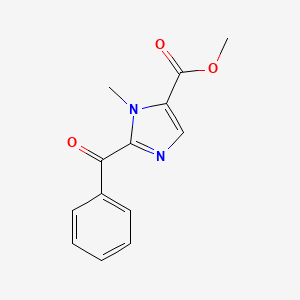
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
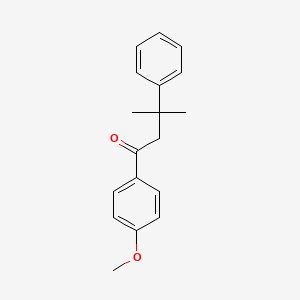
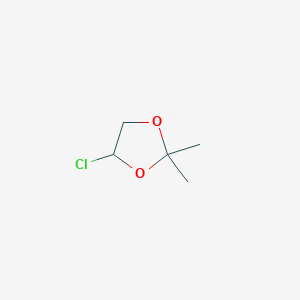
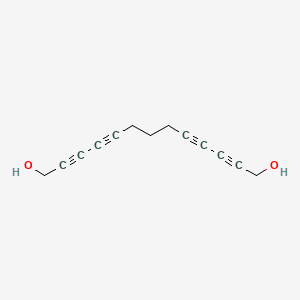
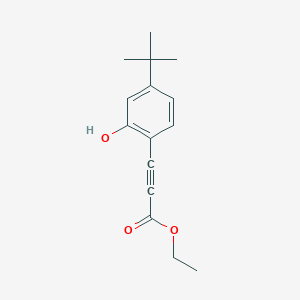
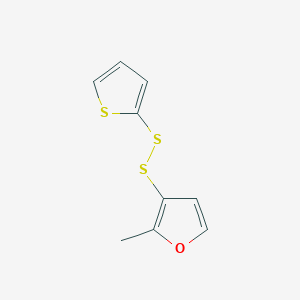
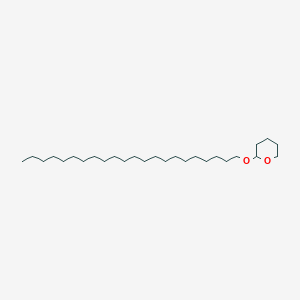
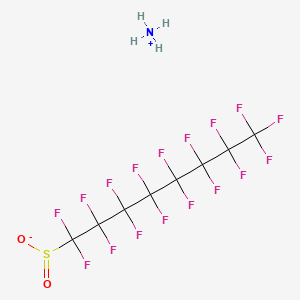
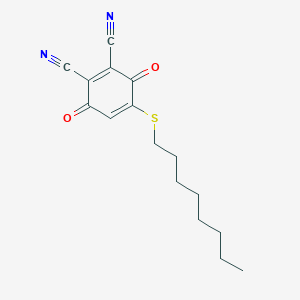
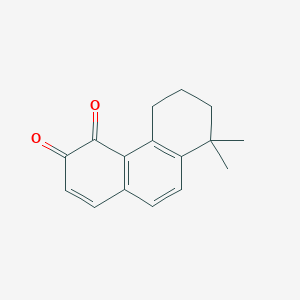

![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
